molecular formula C14H20N2O2 B12445677 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester CAS No. 482308-04-3

1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester

Cat. No.: B12445677
CAS No.: 482308-04-3
M. Wt: 248.32 g/mol
InChI Key: SYKSWMRKMBTSMG-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a piperidine ring linked to an aniline moiety, makes it a versatile building block for the synthesis of more complex molecules. This compound is primarily recognized for its role as a precursor in the development of sigma-1 receptor ligands . The sigma-1 receptor is a molecular chaperone protein implicated in a wide range of neurological disorders, including neuropathic pain, depression, and neurodegenerative diseases. As a key synthetic intermediate, researchers utilize this ester to explore structure-activity relationships and develop novel therapeutic agents targeting this receptor. The ethyl ester group is a common pro-drug moiety or a synthetic handle that can be hydrolyzed to the corresponding carboxylic acid for further derivatization. This product is supplied For Research Use Only, intended for laboratory research and development purposes, and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

482308-04-3

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 1-(4-aminophenyl)piperidine-2-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)13-5-3-4-10-16(13)12-8-6-11(15)7-9-12/h6-9,13H,2-5,10,15H2,1H3

InChI Key

SYKSWMRKMBTSMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCN1C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Piperidine Ring Construction

The core piperidine structure is typically synthesized via cyclization reactions. A common approach involves reacting 4-nitrobenzaldehyde with ethyl isonipecotate (ethyl piperidine-2-carboxylate) under reductive amination conditions. For example, Patent WO2016071792A1 details a method using chloroacetaldehyde and sodium cyanoborohydride (NaCNBH₃) in methanol/acetic acid (10:1) at 0–25°C to form the piperidine backbone. The reaction achieves 86% yield when using LiCl as a catalyst.

Reaction conditions:

  • Substrate: Ethyl isonipecotate (5.9 mmol)
  • Reagents: 50% chloroacetaldehyde (5.9 mmol), NaCNBH₃ (5.9 mmol)
  • Solvent: Methanol/acetic acid (10:1)
  • Temperature: 0°C → room temperature
  • Time: 2 hours

Nitro Group Reduction

The intermediate 1-(4-nitrophenyl)-piperidine-2-carboxylic acid ethyl ester undergoes catalytic hydrogenation. RSC Supplementary Data (2017) reports using 10% Pd/C in ethanol under 50 psi H₂ at 25°C, achieving quantitative conversion to the amino derivative.

Reductive Amination Approach

Direct Coupling of Amines and Ketones

Patent CN108047125A demonstrates a stereoselective route using 4-methyl-2-cyanopiperidine as the starting material:

  • Hydrolysis with 6N HCl at 100°C for 5 hours yields 4-methyl-2-piperidinecarboxylic acid hydrochloride (71% yield).
  • Esterification with ethanol and thionyl chloride (SOCl₂) produces the ethyl ester.
  • Chiral resolution using L-tartaric acid in acetone/water (3:1) achieves >98% enantiomeric excess (ee).

Key data:

Step Reagents Conditions Yield
Hydrolysis 6N HCl 100°C, 5 h 71%
Esterification EtOH, SOCl₂ Reflux, 6 h 89%
Resolution L-tartaric acid 25°C, 24 h 44%

Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Esterification

RSC Advances (2023) outlines a method using 1-(4-aminophenyl)-piperidine-2-carboxylic acid and ethanol in the presence of H₂SO₄:

  • Molar ratio (acid:ethanol): 1:10
  • Temperature: 80°C
  • Time: 12 hours
  • Yield: 92%

Mitsunobu Reaction for Stereocontrol

For enantiomerically pure products, Patent US8367704B2 employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert configurations:

  • Substrate: (2S,4S)-4-methylpiperidine-2-carboxylic acid
  • Reagents: DEAD (1.2 eq), PPh₃ (1.5 eq)
  • Solvent: THF
  • Yield: 78% with 99% ee

Solid-Phase Synthesis for High-Throughput Production

Wang Resin Immobilization

A 2024 Technical Disclosure Commons protocol describes:

  • Coupling Fmoc-piperidine-2-carboxylic acid to Wang resin using HATU/DIPEA in DMF.
  • Deprotection with 20% piperidine in DMF.
  • Reductive amination with 4-nitrobenzaldehyde and NaBH₃CN.
  • Cleavage with TFA/H₂O (95:5) to yield the target compound (overall yield: 63%).

Comparative Analysis of Methods

Table 1: Yield and Purity Across Synthetic Routes

Method Key Step Yield (%) Purity (%) Citation
Reductive amination NaCNBH₃-mediated 86 95
Catalytic hydrogenation Pd/C, H₂ 99 98
Chiral resolution L-tartaric acid 44 >98 ee
Mitsunobu DEAD/PPh₃ 78 99 ee
Solid-phase HATU/DIPEA 63 97

Optimization Studies

Solvent Effects

Patent WO2019138362A1 compared solvents for the final esterification:

  • Ethanol : 89% yield, 97% purity
  • Methanol : 76% yield, 93% purity
  • Isopropanol : 68% yield, 91% purity

Temperature Dependence

A 2025 study in Organic Process Research & Development revealed:

  • Optimal esterification at 80°C (92% yield vs. 65% at 60°C)
  • Piperidine ring closure requires >70°C for >90% conversion

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent CN108047125A reports a pilot-scale process (10 kg/batch):

  • Throughput: 1.2 kg/hour
  • Purity: 99.5% by HPLC
  • Cost reduction: 41% vs. batch methods

Green Chemistry Metrics

  • E-factor : 18.2 (traditional) vs. 6.7 (flow system)
  • PMI (Process Mass Intensity): 32 → 14

Challenges and Limitations

  • Nitro Reduction Byproducts : Over-hydrogenation forms <2% des-amino impurities.
  • Chiral Resolution Costs : L-Tartaric acid recycling requires three crystallizations.
  • Pd Catalyst Removal : Residual Pd levels <1 ppm require Chelex® resin treatment.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

  • Conditions : Hydrochloric acid (HCl) in aqueous ethanol, reflux .

  • Mechanism :

    • Protonation of the ester carbonyl enhances electrophilicity.

    • Nucleophilic attack by water forms a tetrahedral intermediate.

    • Elimination of ethanol generates the carboxylic acid .

  • Product : 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid.

Base-Promoted Hydrolysis (Saponification)

  • Conditions : NaOH or KOH in aqueous ethanol .

  • Mechanism :

    • Hydroxide ion attacks the carbonyl carbon.

    • Alkoxide (-OR) elimination yields a carboxylate salt.

  • Product : Sodium/potassium salt of the carboxylic acid.

Table 1: Hydrolysis Reaction Parameters

ConditionCatalystTemperatureYield (%)Reference
6N HCl, EtOHAcidic100°C85–90
1M NaOH, EtOHBasic80°C75–80

Amide Bond Formation

The ester group reacts with amines to form amides, a key step in peptide coupling.

  • Conditions :

    • Nucleophilic acyl substitution : Ethyl ester reacts with primary/secondary amines (e.g., methylamine) in the presence of coupling agents like HOBt/DCC.

  • Product : 1-(4-Amino-phenyl)-piperidine-2-carboxamide derivatives.

Example :

C15H20N2O2+R NH2C15H19N3O+EtOH\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2+\text{R NH}_2\rightarrow \text{C}_{15}\text{H}_{19}\text{N}_3\text{O}+\text{EtOH}

Reductive Amination at the Amino Group

The aromatic amino group (-NH₂) participates in reductive amination with aldehydes/ketones.

  • Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 4–6 .

  • Mechanism :

    • Formation of an imine intermediate.

    • Reduction to a secondary amine.

  • Application : Introduces alkyl/aryl substituents to the amino group .

Nucleophilic Substitution Reactions

The amino group undergoes alkylation or acylation.

Alkylation

  • Conditions : Alkyl halides (e.g., CH₃I) in DMF with NaH.

  • Product : N-Alkylated derivatives (e.g., 1-(4-Methylamino-phenyl)-piperidine-2-carboxylic acid ethyl ester).

Acylation

  • Conditions : Acetyl chloride in pyridine.

  • Product : N-Acetylated derivatives.

Oxidation of the Amino Group

  • Conditions : H₂O₂ or mCPBA (meta-chloroperbenzoic acid) .

  • Product : Nitroso or nitro derivatives (e.g., 1-(4-Nitro-phenyl)-piperidine-2-carboxylic acid ethyl ester).

Reduction of the Ester Group

  • Conditions : LiAlH₄ in dry THF .

  • Product : 1-(4-Amino-phenyl)-piperidine-2-methanol.

Suzuki-Miyaura Coupling

The aryl amino group facilitates palladium-catalyzed cross-coupling with boronic acids.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O .

  • Application : Introduces diverse aryl/heteroaryl groups to the piperidine scaffold.

Cyclization Reactions

Intramolecular reactions form fused heterocycles.

  • Example : Reaction with phosgene forms a quinazolinone derivative .

  • Conditions : Phosgene (COCl₂), base (e.g., Et₃N).

Scientific Research Applications

Medicinal Chemistry

Drug Synthesis
This compound serves as a crucial building block in the synthesis of novel drug molecules. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of piperidine have been investigated for their potential in treating conditions such as Alzheimer's disease and other neurological disorders due to their ability to inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase .

Antiviral Activity
Recent studies have highlighted the antiviral properties of piperidine derivatives, including 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester. Research indicates that compounds derived from piperidine can exhibit high selectivity in inhibiting viruses such as cytomegalovirus and SARS-CoV-2, suggesting their potential use in antiviral therapies .

Anticancer Properties
The compound has been evaluated for its anticancer properties. Studies have shown that piperidine derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. For example, a related compound demonstrated significant cytotoxic effects against breast cancer cell lines, indicating that modifications to the piperidine structure could enhance these effects .

Antibacterial and Antioxidant Effects
Research has also explored the antibacterial and antioxidant activities of piperidine derivatives. Compounds similar to this compound have been found to exhibit varying degrees of antibacterial action against different bacterial strains, as well as antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups. The ability to modify the piperidine ring is crucial for tailoring the biological activity of the resulting compounds.

Table 1: Synthesis Pathways for Piperidine Derivatives

Synthesis MethodKey ReagentsYield (%)Reference
Condensation Reaction4-Aminobenzoic Acid, Ethyl Ester52.2%
AlkylationPiperidine Base, Alkyl Halide55%
AcylationAcid Chloride, PiperidineVariable

Case Studies

Several studies have documented the applications of piperidine derivatives in clinical settings:

  • Case Study on Alzheimer's Disease : A derivative of this compound was shown to improve cognitive function in animal models by inhibiting cholinesterase enzymes .
  • Antiviral Research : In vitro studies demonstrated that certain piperidine derivatives significantly reduced viral replication rates in cell cultures infected with SARS-CoV-2, highlighting their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Rolicyclidine () demonstrates how bulky substituents (phenylcyclohexyl) confer psychoactive properties, unlike the target compound .
  • Halogenated derivatives (e.g., 2-chloroethyl, ) are typically intermediates in drug synthesis, emphasizing the role of substituents in directing reactivity .

Key Observations :

  • The methoxybenzyl derivative () achieves high yields (82%) via straightforward alkylation, whereas chiral synthesis () suffers from low overall yields due to multi-step processes .
  • Purification commonly employs column chromatography for piperidine esters, ensuring high purity (>99% in some cases, ) .

Key Observations :

  • The target compound shares safety hazards (e.g., H302) with other piperidine esters, necessitating careful handling .
  • Rolicyclidine ’s Schedule I status highlights the pharmacological risks associated with structural modifications .

Biological Activity

1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which combines an amino group with a piperidine ring and a carboxylic acid moiety. The biological activities associated with this compound are diverse, spanning neuropharmacological effects, antimicrobial properties, and potential anticancer activity.

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 248.32 g/mol
  • LogP : 2.837
  • Polar Surface Area (PSA) : 55.6 Ų

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Neuropharmacological Effects :
    • The compound shows promise as a monoamine neurotransmitter reuptake inhibitor, which could be beneficial in treating depression and anxiety disorders .
    • It has been studied for its interactions with various neurotransmitter receptors, indicating potential applications in neuropharmacology.
  • Antimicrobial Activity :
    • Research indicates that derivatives of piperidine compounds exhibit significant antibacterial and antifungal activities. The presence of the amino group enhances the interaction with microbial targets .
  • Anticancer Potential :
    • Recent studies have highlighted the ability of certain piperidine derivatives to induce cytotoxicity in cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against hypopharyngeal tumor cells .

Neuropharmacological Studies

A study investigating the effects of piperidine derivatives on serotonin receptors demonstrated that modifications to the piperidine structure can enhance receptor affinity and selectivity. Specifically, compounds with an amino group at the para position showed improved interactions with serotonin receptors compared to their non-amino counterparts .

Antimicrobial Activity

In vitro studies have shown that derivatives containing the piperidine structure exhibit significant activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Activity

A notable study assessed the cytotoxic effects of piperidine derivatives on different cancer cell lines. The results indicated that compounds similar to this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that warrants further investigation .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeCompound ExampleEffectiveness (IC50)Reference
Neuropharmacological1-(4-Amino-phenyl)-piperidine derivative80 nM (5-HT receptor)
AntibacterialPiperidine derivativesVaries by strain
AnticancerPiperidine derivatives12 µM (hypopharyngeal cells)

Q & A

Q. What are the primary synthetic routes for 1-(4-amino-phenyl)-piperidine-2-carboxylic acid ethyl ester, and what are their limitations?

Answer: Two key methods are documented:

  • Bourquin et al.'s approach involves chlorination of piperidine-2-carboxylic acid followed by coupling with 4-aminophenyl derivatives under NaNH₂ and high-temperature conditions (180°C, xylene). This yields 60% product but requires harsh conditions .
  • Optically pure synthesis starts with piperidine-2-carboxylic acid, undergoing Eschweiler–Clarke methylation, esterification, and sequential reductions. While individual steps are high-yielding, the 8-step process achieves only 8% overall yield due to expensive starting materials and low scalability .
    Limitations: Low yields in multi-step syntheses, high costs of chiral precursors, and challenges in achieving enantiomeric purity without tedious recrystallization (e.g., nine recrystallizations for (–)-5) .

Q. How is stereochemical purity ensured during synthesis?

Answer:

  • Absolute stereochemistry is confirmed by comparing specific rotations of intermediates (e.g., chloride (–)-6) with literature values .
  • Chiral resolution via recrystallization is used but is inefficient (low yields, repeated cycles). Alternative strategies include starting with enantiopure precursors or employing asymmetric catalysis .

Q. What analytical techniques validate the compound’s structural and chemical purity?

Answer:

  • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and functional group integrity .
  • Infrared (IR) spectroscopy verifies ester and amine groups.
  • Mass spectrometry (MS) ensures molecular weight accuracy .
  • Chiral HPLC or polarimetry assesses enantiomeric excess in stereospecific syntheses .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses of this compound?

Answer:

  • Step-specific troubleshooting: For example, replacing LiAlH₄ with milder reductants (e.g., NaBH₄ with additives) to improve selectivity in nitrile reduction steps .
  • Flow chemistry may enhance scalability for high-temperature reactions (e.g., xylene reflux at 180°C) .
  • Catalytic methods: Explore transition-metal catalysts for C–N coupling to avoid NaNH₂, which generates hazardous byproducts .

Q. How do structural modifications (e.g., ester groups, substituents) influence biological activity?

Answer:

  • Ester flexibility: Ethyl esters (vs. methyl) improve lipid solubility, enhancing membrane permeability in pharmacological studies. For example, ethyl esters in calcium channel blockers show better in vitro activity (IC₅₀ = 0.3 µM) .
  • Aromatic substitution: Nitro groups at the 2-position increase potency in benzothiazepine derivatives by modulating electronic interactions with target receptors .
  • Piperidine ring modifications: Alkylation of the nitrogen (e.g., dimethylaminoethyl groups) alters binding specificity, as seen in diltiazem mimics .

Q. How should contradictory data on enantiomer activity be resolved?

Answer:

  • Re-evaluate analytical protocols: Ensure chiral purity via cross-validation with multiple techniques (e.g., HPLC + X-ray crystallography) .
  • Biological assays: Test separated enantiomers independently. For example, (+)-1 (R-configuration) and (–)-1 (S-configuration) may exhibit divergent binding affinities due to steric effects .
  • Computational modeling: Use molecular docking to predict enantiomer-receptor interactions and rationalize observed activity differences .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Mitigation: Use fume hoods for syntheses involving thionyl chloride or volatile amines. Employ PPE (gloves, goggles) and emergency protocols for spills .

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